molecular formula C15H16ClN3O B2522985 2-chloro-N-{2,5-diazatricyclo[8.4.0.0,2,6]tetradeca-1(14),3,5,10,12-pentaen-7-yl}propanamide CAS No. 2411271-38-8

2-chloro-N-{2,5-diazatricyclo[8.4.0.0,2,6]tetradeca-1(14),3,5,10,12-pentaen-7-yl}propanamide

Cat. No.: B2522985
CAS No.: 2411271-38-8
M. Wt: 289.76
InChI Key: QSJQXAGGZRUPCY-UHFFFAOYSA-N
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Description

2-chloro-N-{2,5-diazatricyclo[8400,2,6]tetradeca-1(14),3,5,10,12-pentaen-7-yl}propanamide is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{2,5-diazatricyclo[8.4.0.0,2,6]tetradeca-1(14),3,5,10,12-pentaen-7-yl}propanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, followed by chlorination and amide formation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{2,5-diazatricyclo[8.4.0.0,2,6]tetradeca-1(14),3,5,10,12-pentaen-7-yl}propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a critical role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may produce various substituted derivatives .

Scientific Research Applications

2-chloro-N-{2,5-diazatricyclo[8.4.0.0,2,6]tetradeca-1(14),3,5,10,12-pentaen-7-yl}propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-{2,5-diazatricyclo[8.4.0.0,2,6]tetradeca-1(14),3,5,10,12-pentaen-7-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Properties

IUPAC Name

2-chloro-N-(5,6-dihydro-4H-imidazo[1,2-a][1]benzazepin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O/c1-10(16)15(20)18-12-7-6-11-4-2-3-5-13(11)19-9-8-17-14(12)19/h2-5,8-10,12H,6-7H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJQXAGGZRUPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCC2=CC=CC=C2N3C1=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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